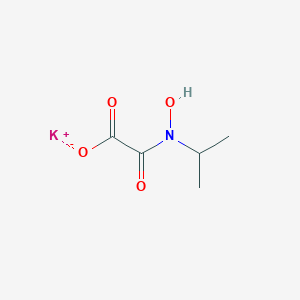

N-Hydroxy-N-isopropyloxamate

Übersicht

Beschreibung

N-Hydroxy-N-isopropyloxamate belongs to the class of organic compounds known as n-hydroxyl-alpha-amino acids. These are alpha amino acids that carry a hydroxyl group at the N-terminal . It has a molecular formula of C5H9NO4 .

Synthesis Analysis

The crystal structure of Spinacia oleracea KARI bound to the transition-state analog N-hydroxy-N-isopropyloxamate was obtained from the Protein Data Bank . The enzyme crystallizes as a homodimer with two identical active sites .Molecular Structure Analysis

The molecular formula of N-Hydroxy-N-isopropyloxamate is C5H9NO4 . Its average mass is 147.129 Da and its monoisotopic mass is 147.053162 Da .Chemical Reactions Analysis

N-Hydroxy-N-isopropyloxamate is known to inhibit the bacterial acetohydroxy acid isomeroreductase (EC 1.1.1.86), the second enzyme of the branched-chain-amino-acid-biosynthetic pathway .Wissenschaftliche Forschungsanwendungen

Ophthalmic Biomaterials

N-Hydroxy-N-isopropyloxamate, as a part of the poly (N-isopropyl acrylamide) (PNIPAM) family, has been researched for its potential in ophthalmic biomaterials. Studies have focused on its use in artificial corneas and contact lenses due to its hydrophilic nature and compatibility with biological tissues. The composite interpenetrating network of PDMS and PNIPAAM, involving N-Hydroxy-N-isopropyloxamate, has shown promise due to its oxygen and glucose permeability and improved wettability, crucial for eye health (Liu & Sheardown, 2005).

Drug Delivery Systems

In the field of drug delivery, N-Hydroxy-N-isopropyloxamate has been used in the design of HPMA copolymers, which are utilized as carriers for biologically active compounds, particularly anticancer drugs. These copolymers exhibit controlled drug release, which is significant for targeted therapy in cancer treatment (Kopeček & Kopec̆ková, 2010).

Smart Hydrogels in Biomedical Applications

PNIPAM-based smart hydrogels, which include N-Hydroxy-N-isopropyloxamate, have found diverse applications in tissue regeneration, artificial muscles, and drug delivery due to their thermoresponsive properties. These smart hydrogels can change their physical and chemical properties autonomously when exposed to external stimuli, making them suitable for various biomedical applications (Tang et al., 2021).

Biomedical Applications of PNIPAM Microgels

N-Hydroxy-N-isopropyloxamate is also significant in the development of PNIPAM microgels for biomedical applications. These microgels can be used in drug delivery, biosensing, and as building blocks for 2D films and 3D aggregates. These nanostructured assemblies have shown new properties and applications in biomedical fields (Guan & Zhang, 2011).

Nondestructive Release of Biological Cells

The use of N-Hydroxy-N-isopropyloxamate in pNIPAM substrates has revolutionized bioengineering applications. It is used for the nondestructive release of biological cells and proteins, important for research in cell sheet engineering, tumor spheroids, and bioadhesion studies (Cooperstein & Canavan, 2010).

Hydrogels for Artificial Organs and Actuators

PNIPAM hydrogels, including those with N-Hydroxy-N-isopropyloxamate, are extensively studied for their fast response rate in thermosensitive applications. These hydrogels are critical in artificial organs, actuators, and on-off switches, providing rapid response to temperature changes (Zhang et al., 2008).

Eigenschaften

IUPAC Name |

potassium;2-[hydroxy(propan-2-yl)amino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.K/c1-3(2)6(10)4(7)5(8)9;/h3,10H,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWZDGCPAVYUHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925172 | |

| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-N-isopropyloxamate | |

CAS RN |

125568-35-6 | |

| Record name | N-Hydroxy-N-isopropyloxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125568356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium [hydroxy(propan-2-yl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

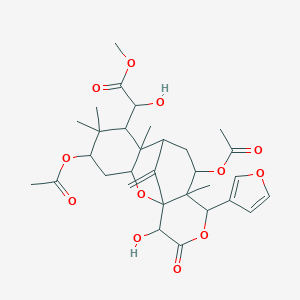

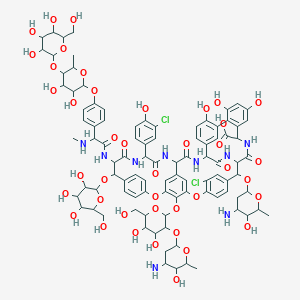

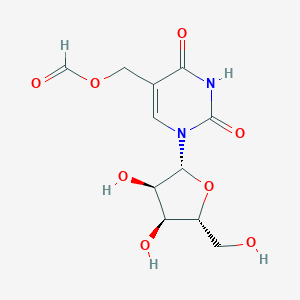

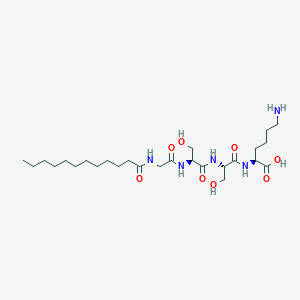

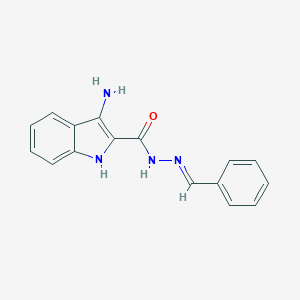

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B236686.png)

![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)

![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B236701.png)

![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)

![N-[4-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B236734.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)

![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)